Technical Guide: Synthesis and Characterization of Lornoxicam-d4
Technical Guide: Synthesis and Characterization of Lornoxicam-d4
This technical guide provides a comprehensive overview of the synthesis and characterization of Lornoxicam-d4, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
Lornoxicam is a potent NSAID of the oxicam class, exhibiting analgesic and anti-inflammatory properties through the non-selective inhibition of cyclooxygenase-1 and -2 (COX-1 and COX-2) enzymes.[1] Deuterated analogs of pharmaceutical compounds, such as Lornoxicam-d4, are crucial as internal standards in pharmacokinetic and metabolic studies, enabling accurate quantification in biological matrices by mass spectrometry. This guide outlines a plausible synthetic route for Lornoxicam-d4 and details the analytical techniques for its characterization.
Synthesis of Lornoxicam-d4
Proposed Synthetic Pathway
The synthesis commences from 2,5-dichlorothiophene and proceeds through several intermediates to yield 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][2][3]thiazine-3-carboxylic acid methyl ester-1,1-dioxide. The final step is an aminolysis reaction with 2-aminopyridine-d4.
Experimental Protocol (Hypothetical)
This protocol is adapted from methods for unlabeled Lornoxicam.[4][5][6]
Step 1: Ammonolysis
-
To a solution of 6-chloro-4-hydroxy-2-methyl-2-H-thieno[2,3-e]-1,2-thiazine carboxylic acid methyl ester-1,1-dioxide (1 equivalent) in xylene, add 2-aminopyridine-d4 (1-2 equivalents) and a catalytic amount of p-toluenesulfonic acid.[4][5]
-
Heat the reaction mixture to reflux (approximately 100-130 °C) for 4-6 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
Step 2: Purification
-
Reduce the solvent volume by vacuum concentration at 50-80 °C.[6]
-
Add a mixture of dichloromethane and methanol (e.g., 4:1 v/v) to the residue and slurry at an elevated temperature (e.g., 50 °C) for several hours.[6]
-
Cool the mixture and collect the crude Lornoxicam-d4 product by filtration.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as a mixture of xylene and 1,4-dioxane.[6]
-
Dry the purified Lornoxicam-d4 under vacuum.
Characterization of Lornoxicam-d4
A comprehensive characterization is essential to confirm the identity, purity, and stability of the synthesized Lornoxicam-d4. The following analytical techniques are recommended, with expected data extrapolated from studies on unlabeled Lornoxicam.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1216527-48-8 | N/A |
| Molecular Formula | C₁₃H₆D₄ClN₃O₄S₂ | N/A |
| Molecular Weight | 375.84 g/mol | N/A |
| Appearance | Yellow or slightly yellow powder | [7] |
| Solubility | Slightly soluble in water, soluble in sodium hydroxide, slightly soluble in methanol | [7] |
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography is a key technique for assessing the purity of Lornoxicam-d4.
| Parameter | Condition 1 | Condition 2 | Reference |
| Column | Phenomenex C18 (250x4.6 mm, 5 µm) | Eclipse C18 (150 mm × 4.6 mm, 5 μm) | [2],[3] |
| Mobile Phase | Acetonitrile: Phosphate buffer (60:40 v/v), pH 7.0 | Methanol: 0.1% Formic acid in water (80:20 v/v) | [2],[3] |
| Flow Rate | 1.2 ml/min | 0.8 mL/min | [2],[3] |
| Detection Wavelength | 390 nm | 381 nm | [2],[3] |
| Retention Time | Not specified | ~4.00 min (for Lornoxicam) | [8] |
| Linearity Range | 10-50 µg/ml | 0.5-20 μg/ml | [2],[3] |
Spectroscopic Analysis
Mass Spectrometry (MS): Mass spectrometry is critical for confirming the incorporation of deuterium atoms.
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | [9],[10] |
| Precursor Ion (m/z) | Expected around 376 [M+H]⁺ | Calculated |
| Product Ions (m/z) | Fragmentation pattern should be consistent with Lornoxicam structure, with a +4 Da shift in fragments containing the pyridine ring. A key fragment for Lornoxicam is m/z 121. | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. For Lornoxicam-d4, the signals corresponding to the pyridine ring protons would be absent in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and thermal behavior.
| Parameter | Value | Reference |
| Melting Point (Lornoxicam) | Endothermic peak around 225-231 °C | [11],[12] |
| Expected for Lornoxicam-d4 | Similar to unlabeled Lornoxicam | N/A |
X-ray Diffraction (XRD)
XRD is used to analyze the crystalline structure of the compound. Lornoxicam is known to be crystalline.[13]
| Parameter | Observation | Reference |
| Crystallinity | Crystalline | [13] |
| Characteristic Peaks (2θ for Lornoxicam) | 7.8°, 10.2°, 12.2°, 14.5°, 18.2°, 22.2°, 24.5° | [13] |
Experimental Workflow and Signaling Pathway
General Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of Lornoxicam-d4.
Signaling Pathway of Lornoxicam
Lornoxicam, like other NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.
References
- 1. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. RAPID RP HPLC METHOD FOR QUANTITATIVE DETERMINATION OF LORNOXICAM IN TABLETS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis method of lornoxicam - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN112592356A - Method for synthesizing lornoxicam - Google Patents [patents.google.com]
- 6. US20220204529A1 - Method for preparing lornoxicam - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Liquid chromatography-electrospray ionization tandem mass spectrometric determination of lornoxicam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Determination of lornoxicam in human plasma by LC/MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Optimization of Lornoxicam Dispersible Tablets Using Quality by Design (QbD) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
